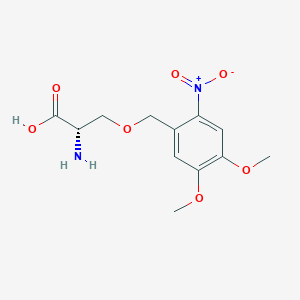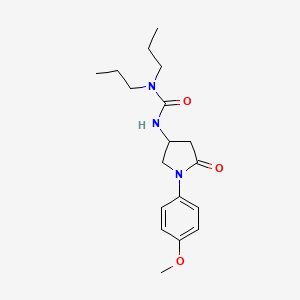
Sérine photoprotégée par DMNB
Vue d'ensemble
Description
DMNB-caged-Sérine: est un acide aminé photocageable où le résidu sérine est protégé par un groupe photolabile, spécifiquement le groupe 4,5-diméthoxy-2-nitrobenzyle (DMNB). Ce composé est utilisé pour contrôler l'activité de la sérine dans les systèmes biologiques par activation par la lumière. Lors de l'exposition à la lumière, le groupe DMNB est éliminé, libérant le résidu sérine actif. Cela permet un contrôle spatial et temporel précis des processus biochimiques, ce qui en fait un outil précieux dans diverses applications de recherche scientifique .
Applications De Recherche Scientifique
Chemistry:
Photocaging: DMNB-caged-Serine is used to study the effects of serine in various chemical reactions by controlling its release through light activation
Biology:
Protein Phosphorylation: It is used to control protein phosphorylation by incorporating the caged serine into proteins and releasing it at specific times to study phosphorylation events
Medicine:
Drug Delivery: The compound can be used in drug delivery systems where the release of active serine is controlled by light, allowing for targeted therapy
Industry:
Mécanisme D'action
Target of Action
DMNB-caged-Serine, also known as (S)-2-Amino-3-((4,5-dimethoxy-2-nitrobenzyl)oxy)propanoic acid or 4,5-Dimethoxy-2-nitrobenzyl-L-serine, is primarily targeted at proteins in cells . It is incorporated into proteins of S.cerevisiae when introduced into the growth medium at millimolar concentrations .
Mode of Action
DMNB-caged-Serine is a photocaged amino acid . The compound is photoactivated to release serine by visible blue light (405 nm) in cells . This interaction with its targets results in the control of protein phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by DMNB-caged-Serine is protein phosphorylation . By releasing serine upon photoactivation, DMNB-caged-Serine can control the phosphorylation of proteins . This can have downstream effects on various cellular processes that are regulated by protein phosphorylation.
Pharmacokinetics
It is known that the compound is soluble to 10 mm in dmso with gentle warming . This solubility can impact the bioavailability of DMNB-caged-Serine in biological systems.
Result of Action
The molecular and cellular effects of DMNB-caged-Serine’s action primarily involve the control of protein phosphorylation . By releasing serine upon photoactivation, DMNB-caged-Serine can influence the phosphorylation state of proteins, thereby affecting their function .
Action Environment
The action, efficacy, and stability of DMNB-caged-Serine can be influenced by environmental factors such as light and temperature. For instance, the compound is photoactivated by visible blue light (405 nm) to release serine . Additionally, its solubility can be enhanced with gentle warming in DMSO .
Analyse Biochimique
Biochemical Properties
DMNB-caged-Serine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is photoactivated to release serine by visible blue light (405 nm) in cells . This serine is then incorporated into S.cerevisiae proteins when introduced into the growth medium at millimolar concentrations .
Cellular Effects
DMNB-caged-Serine has notable effects on various types of cells and cellular processes. It influences cell function by controlling protein phosphorylation . The compound’s photoactivation and subsequent release of serine can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of DMNB-caged-Serine involves its photoactivation by visible blue light (405 nm), which releases serine . This serine can then interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
Given its role in controlling protein phosphorylation, varying dosages could potentially lead to different effects on cellular processes .
Metabolic Pathways
DMNB-caged-Serine is involved in various metabolic pathways due to its role as a photocaged amino acid . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its role as a photocaged amino acid, it could potentially interact with various transporters or binding proteins .
Subcellular Localization
Given its role as a photocaged amino acid, it could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de la DMNB-caged-Sérine implique généralement la protection du groupe hydroxyle de la sérine par le groupe DMNB. Cela peut être réalisé par une série de réactions chimiques :
Protection de la sérine: Le groupe hydroxyle de la sérine est mis en réaction avec le chlorure de 4,5-diméthoxy-2-nitrobenzyle en présence d'une base telle que la triéthylamine. Cela forme la DMNB-caged-Sérine.
Purification: Le produit est purifié en utilisant des techniques telles que la chromatographie sur colonne pour obtenir la DMNB-caged-Sérine pure.
Méthodes de production industrielle: Bien que les méthodes spécifiques de production industrielle de la DMNB-caged-Sérine ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle de la voie de synthèse décrite ci-dessus. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'utilisation de techniques de purification à grande échelle pour assurer un rendement élevé et une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions:
Photolyse: La réaction principale que subit la DMNB-caged-Sérine est la photolyse. Lors de l'exposition à la lumière, le groupe DMNB est clivé, libérant le résidu sérine actif.
Hydrolyse: Dans les milieux aqueux, la DMNB-caged-Sérine peut subir une hydrolyse, bien que ce soit généralement un processus plus lent que la photolyse
Réactifs et conditions courants:
Photolyse: Des sources lumineuses émettant à des longueurs d'onde spécifiques (par exemple, 365 nm) sont utilisées pour activer la réaction de photolyse.
Hydrolyse: L'eau ou les tampons aqueux peuvent faciliter l'hydrolyse dans certaines conditions
Principaux produits formés:
Photolyse: Le produit principal est la sérine libre, ainsi que les sous-produits du groupe DMNB.
Hydrolyse: Comme pour la photolyse, la sérine libre est le produit principal, bien que la réaction soit moins efficace
Applications de recherche scientifique
Chimie:
Photocaging: La DMNB-caged-Sérine est utilisée pour étudier les effets de la sérine dans diverses réactions chimiques en contrôlant sa libération par activation par la lumière
Biologie:
Phosphorylation des protéines: Elle est utilisée pour contrôler la phosphorylation des protéines en incorporant la sérine caged dans les protéines et en la libérant à des moments précis pour étudier les événements de phosphorylation
Médecine:
Administration de médicaments: Le composé peut être utilisé dans les systèmes d'administration de médicaments où la libération de la sérine active est contrôlée par la lumière, ce qui permet une thérapie ciblée
Industrie:
Biocatalyse: La DMNB-caged-Sérine peut être utilisée dans les procédés de biocatalyse industrielle où l'activité des enzymes contenant de la sérine est contrôlée par activation par la lumière
Mécanisme d'action
Le mécanisme d'action de la DMNB-caged-Sérine implique le clivage photolytique du groupe DMNB lors de l'exposition à la lumière. Cela libère le résidu sérine actif, qui peut ensuite participer à des processus biochimiques. Le groupe DMNB agit comme un groupe protecteur qui empêche la sérine d'interagir avec d'autres molécules jusqu'à ce qu'il soit éliminé par la lumière. Cela permet un contrôle précis du moment et de l'emplacement de l'activité de la sérine .
Comparaison Avec Des Composés Similaires
Composés similaires:
DMNB-caged-Cystéine: Semblable à la DMNB-caged-Sérine, ce composé utilise le groupe DMNB pour protéger le résidu cystéine, qui est libéré lors de l'activation par la lumière
DMNB-caged-Tyrosine: Ce composé protège le résidu tyrosine avec le groupe DMNB et est utilisé dans des applications similaires
Unicité: La DMNB-caged-Sérine est unique en sa capacité à contrôler l'activité de la sérine, un acide aminé clé impliqué dans divers processus biochimiques. Son utilisation dans le contrôle de la phosphorylation des protéines et d'autres réactions dépendantes de la sérine en fait un outil précieux dans la recherche scientifique .
Propriétés
IUPAC Name |
(2S)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O7/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2/h3-4,8H,5-6,13H2,1-2H3,(H,15,16)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSPNOMZFGNKBR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)COCC(C(=O)O)N)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)COC[C@@H](C(=O)O)N)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552401.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)
![2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2552406.png)
![3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552407.png)
![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2552410.png)
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2552412.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552413.png)


![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2552419.png)


